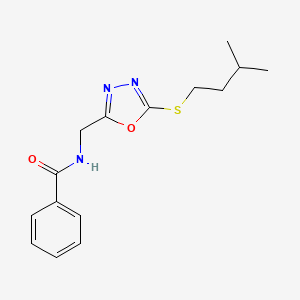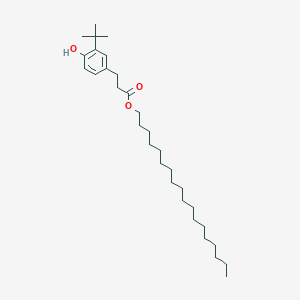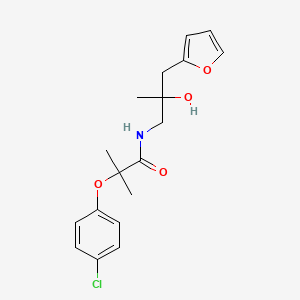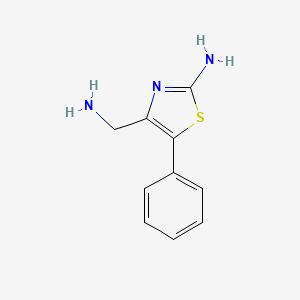
N-((5-(isopentylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamides are a class of compounds that contain a benzamide group, where the carboxamide group is N-substituted with two alkyl chains . They are fundamental and widespread functional groups, and are usually considered as poor electrophiles owing to resonance stabilization of the amide bond .
Synthesis Analysis
Benzamides can be synthesized through direct condensation of benzoic acids and amines under certain conditions . For example, a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives has been reported. The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Chemical Reactions Analysis
Benzamides can undergo various chemical reactions. For instance, they can be alkylated with methyl sulfides under transition metal-free conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzamides can vary depending on their specific structure. For example, N,N-Dimethylbenzamide is a solid at room temperature, with a boiling point of 132-133 °C/15 mmHg and a melting point of 43-45 °C .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Benzamides, including our compound of interest, have been investigated for their antioxidant properties. In vitro studies assess their ability to scavenge free radicals and chelate metal ions. Some synthesized benzamide compounds exhibit effective total antioxidant activity, making them potential candidates for combating oxidative stress .
Antibacterial Properties
The compound has been evaluated for its antibacterial activity against both gram-positive and gram-negative bacteria. Researchers compared its efficacy with that of control drugs. Understanding its antibacterial potential can contribute to the development of novel antimicrobial agents .
Drug Discovery
Amide derivatives, including benzamides, play a crucial role in drug discovery. Their diverse biological activities make them attractive candidates for developing new medications. Researchers explore their potential in treating various conditions, such as cancer, hypercholesterolemia, and anti-inflammatory responses .
Industrial Applications
Benzamides find applications beyond medicine. They are used in industrial sectors like plastics, rubber, paper, and agriculture. Their structural versatility allows for diverse applications in these fields .
Structural Components
Amides, including benzamides, are prevalent in natural products, proteins, synthetic intermediates, and commercial drugs. Their presence in various molecules underscores their importance in structural biology and pharmaceutical research .
Anti-Platelet Activity
Amide derivatives have also demonstrated anti-platelet activity. Investigating this property further could lead to potential therapeutic interventions .
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with benzamides can vary depending on their specific structure. For example, N,N-Dimethylbenzamide is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating that it can cause acute toxicity if ingested, eye irritation, skin irritation, and may cause respiratory irritation .
Zukünftige Richtungen
Research on benzamides is ongoing, and future directions could include further investigation into their synthesis, properties, and potential applications. For example, research could focus on developing more efficient and environmentally friendly methods for synthesizing benzamides, or exploring new potential uses for these compounds in various industries .
Eigenschaften
IUPAC Name |
N-[[5-(3-methylbutylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-11(2)8-9-21-15-18-17-13(20-15)10-16-14(19)12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXOIHXVDYOUAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(isopentylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzamide](/img/structure/B2726452.png)
![6-Amino-7-(benzenesulfonyl)-5-[(4-methylphenyl)methyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2726453.png)

![N-(3-Chloro-4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2726457.png)



![3-amino-N-(2-ethoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2726464.png)
![N-(benzo[d]thiazol-2-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamide](/img/structure/B2726466.png)
![3-Cyclopropyl-1-[1-(oxane-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2726468.png)

